[2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid
CAS No.:
Cat. No.: VC13472067
Molecular Formula: C16H28N2O4
Molecular Weight: 312.40 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H28N2O4 |
|---|---|
| Molecular Weight | 312.40 g/mol |
| IUPAC Name | 2-[[2-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclohexyl]amino]acetic acid |
| Standard InChI | InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)18(11-8-9-11)13-7-5-4-6-12(13)17-10-14(19)20/h11-13,17H,4-10H2,1-3H3,(H,19,20) |
| Standard InChI Key | KHRQCZBUDWJOIO-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCCCC2NCC(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCCCC2NCC(=O)O |
Introduction
[2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid is a synthetic organic compound with potential applications in pharmaceuticals and chemical research. This compound is identified by the CAS number 1353983-69-3 and has a molecular formula of C16H28N2O4, with a molecular weight of 312.40 g/mol .
Synthesis
The synthesis of [2-(tert-Butoxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid involves multiple steps:
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Protection of the amine group using a tert-butoxycarbonyl (BOC) group.
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Coupling of the cyclopropylamine with cyclohexanone derivatives.
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Introduction of the acetic acid moiety through amide bond formation or carboxylic acid derivatization.
These steps are typically carried out under controlled conditions to ensure regioselectivity and high yields .
Applications
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Pharmaceutical Research:
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The compound's structural features suggest potential use as an intermediate in drug synthesis, particularly for compounds requiring steric hindrance or selective reactivity.
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Chemical Biology:
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The presence of both hydrophobic (cyclohexyl and cyclopropyl) and hydrophilic (carboxylic acid) groups makes it suitable for studying protein-ligand interactions.
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Synthetic Chemistry:
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It serves as a precursor for more complex molecules due to its functional groups.
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Analytical Characterization
The compound can be characterized using standard analytical techniques:
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NMR Spectroscopy:
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Proton (H-NMR) and Carbon (C-NMR) spectra confirm the chemical environment of protons and carbons.
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Mass Spectrometry (MS):
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Confirms molecular weight and fragmentation pattern.
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Infrared Spectroscopy (IR):
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Identifies functional groups such as carboxylic acids () and amines ().
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High-Performance Liquid Chromatography (HPLC):
Limitations and Future Directions
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Limitations:
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Limited data on its pharmacokinetics or toxicity.
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Stability under physiological conditions needs further exploration.
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Future Research:
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Investigating its role as a drug intermediate.
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Exploring derivatives for enhanced biological activity.
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Studying its interaction with biomolecules through computational modeling and experimental validation.
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